molecular formula C14H14FN3O2 B5768144 N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide

N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Cat. No. B5768144
M. Wt: 275.28 g/mol
InChI Key: DTFJLRSLMLADBK-UHFFFAOYSA-N
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Description

N-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide, also known as FDP, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide is not fully understood, but it has been proposed to involve the inhibition of tubulin polymerization, which is essential for cell division. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. These findings suggest that N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide may exert its anticancer and antifungal activities through multiple mechanisms.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to induce G2/M cell cycle arrest in cancer cells, which is associated with the inhibition of tubulin polymerization. Moreover, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to induce the expression of p53, a tumor suppressor protein, in cancer cells. These findings suggest that N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide may have potential as a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a lead compound for the development of new anticancer and antifungal agents. However, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has some limitations, including its low solubility in water and its potential instability under certain conditions. These limitations may affect its use in certain lab experiments.

Future Directions

Several future directions for the research on N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide. Secondly, the structure-activity relationship of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide and its derivatives should be investigated to identify more potent anticancer and antifungal agents. Thirdly, the pharmacokinetics and pharmacodynamics of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide should be studied to determine its suitability for clinical use. Finally, the potential applications of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide in material science should be explored, including its use as a building block for the synthesis of new materials.
Conclusion:
In conclusion, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a pyrrole derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has shown significant potential as a lead compound for the development of new anticancer and antifungal agents. However, further studies are needed to fully understand the mechanism of action of N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide and to determine its suitability for clinical use.

Synthesis Methods

N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide can be synthesized using different methods, including the reaction of 2,5-dimethylpyrrole with N-[(4-fluorobenzoyl)oxy]carbonyl isothiocyanate and subsequent reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,5-dimethylpyrrole with N-(4-fluorobenzoyl)oxycarbonyl chloride and subsequent reaction with hydroxylamine hydrochloride. These methods have been reported to yield N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide in good to excellent yields.

Scientific Research Applications

N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has also been reported to inhibit the growth of drug-resistant cancer cells. Moreover, N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has been shown to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans. These findings suggest that N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide has significant potential as a lead compound for the development of new anticancer and antifungal agents.

properties

IUPAC Name

[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-9-3-8-12(18(9)2)13(16)17-20-14(19)10-4-6-11(15)7-5-10/h3-8H,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFJLRSLMLADBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-fluorophenyl)carbonyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide

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